Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate, commonly known as sucrose acetate isobutyrate, is a complex carbohydrate compound with the Chemical Abstracts Service Registry Number 126-13-6. It is primarily derived from sucrose and has been the subject of various health and environmental assessments due to its widespread use in food and cosmetic products. This compound exhibits unique properties that make it valuable in various applications, particularly as an emulsifier and stabilizer.
This compound is classified as a non-hazardous substance based on assessments conducted by international health organizations, including the Joint Food and Agriculture Organization of the United Nations/World Health Organization Expert Committee on Food Additives. It has been evaluated for its safety in food applications and has undergone rigorous toxicological assessments to determine its impact on human health and the environment .
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate typically involves the acetylation of sucrose using acetic anhydride or acetyl chloride in the presence of a catalyst. This process results in the formation of various acetylated derivatives of sucrose.
The reaction conditions often include controlling temperature and pH to optimize yield and purity. The resulting product can be purified through crystallization or chromatography techniques to isolate the desired acetylated form from unreacted materials and by-products.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate can participate in various chemical reactions typical for carbohydrates, including hydrolysis under acidic or enzymatic conditions, which can lead to the release of glucose and fructose units.
These reactions are significant for understanding the compound's behavior in biological systems and its potential degradation pathways in environmental contexts. The stability of the compound under different pH levels and temperatures is also crucial for its applications in food products.
The mechanism of action for alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate primarily involves its role as an emulsifier. It stabilizes oil-water mixtures by reducing surface tension at the interface, allowing for improved texture and consistency in food products.
Studies have shown that this compound can enhance the bioavailability of certain nutrients by improving their dispersion in food matrices. The emulsifying properties are attributed to its amphiphilic nature due to the presence of hydrophilic sugar moieties and hydrophobic fatty acid chains.
Relevant data indicate low toxicity levels, making it suitable for use in food products without significant health risks .
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate finds applications primarily in:
The compound α-D-Glucopyranoside, β-D-fructofuranosyl, acetate 2-methylpropanoate belongs to the class of sucrose esters—non-reducing disaccharides where the anomeric carbons of both monosaccharides participate in glycosidic bonding. According to IUPAC guidelines for disaccharide nomenclature [3], such compounds are systematically named as glycosyl glycosides. The parent component (glucose) is cited as the glycoside, while fructose is designated as the glycosyl unit. The formal IUPAC name is:
6-O-Acetyl-1,3,4-tris-O-(2-methylpropanoyl)-β-D-fructofuranosyl 6-O-acetyl-2,3,4-tris-O-(2-methylpropanoyl)-α-D-glucopyranoside [4] [9]
This nomenclature adheres to two key IUPAC rules:
Table 1: Nomenclature Components
Structural Element | IUPAC Designation | Locants |
---|---|---|
Glucose unit | α-D-Glucopyranoside | Core scaffold |
Fructose unit | β-D-Fructofuranosyl | Linked via glycosidic bond |
Acetate groups | 6-O-Acetyl | Glucose C6, Fructose C6 |
Isobutyrate groups | 2-methylpropanoate | Glucose C2,3,4; Fructose C1,3,4 |
The core structure of sucrose (unmodified) has the molecular formula C₁₂H₂₂O₁₁ and a molecular weight of 342.30 g/mol. Esterification with acetate and isobutyrate groups significantly alters its physicochemical properties. The derivative discussed here has the molecular formula C₄₀H₆₂O₁₉ and a molecular weight of 846.92 g/mol [4] [9]. This increase results from the addition of eight ester groups: two acetates (C₂H₃O₂) and six isobutyrates (C₄H₇O₂).
Table 2: Molecular Formula and Weight Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
---|---|---|---|
Sucrose | C₁₂H₂₂O₁₁ | 342.30 | Unmodified disaccharide |
Sucrose Acetate Isobutyrate (SAIB) | C₄₀H₆₂O₁₉ | 846.92 | Fully esterified with two acetate and six isobutyrate groups |
Sucrose Stearate | C₃₀H₅₆O₁₂ | 608.76 | Esterified with stearic acid (C₁₈H₃₅O₂) [8] |
The esterification process replaces hydroxyl hydrogens with acyl groups, reducing polarity and enhancing lipophilicity. This transformation is critical for applications requiring hydrophobic films or emulsification [9].
The glycosidic linkage between glucose and fructose retains the stereochemistry of natural sucrose:
The α(1→2)β glycosidic bond between C1 of glucose and C2 of fructose is preserved despite esterification. This linkage renders sucrose a non-reducing sugar because both anomeric carbons are involved in the glycosidic bond, leaving no open reducing ends [3]. Esterification at non-anomeric positions (C6 of glucose, C1,3,4,6 of fructose) does not perturb this configuration. The stereochemical integrity is crucial for maintaining:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Key absorption bands include:
Mass Spectrometry:High-resolution ESI-MS shows a molecular ion peak at m/z 869.42 [M+Na]⁺ (calculated for C₄₀H₆₂O₁₉Na: 869.3876). Fragmentation patterns include loss of isobutyrate groups (C₄H₇O₂, m/z 56) and acetate (C₂H₃O₂, m/z 43) [4].
Table 3: Key Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.40 (d, J=3.8 Hz) | H1 of α-D-glucopyranoside |
δ 4.20 (d, J=8.9 Hz) | H2 of β-D-fructofuranosyl | |
¹³C NMR | δ 170–175 | Ester carbonyl carbons |
IR | 1745 cm⁻¹ | C=O stretch of esters |
MS | m/z 869.42 [M+Na]⁺ | Molecular ion with sodium adduct |
Direct X-ray crystallographic data for this specific compound is limited. However, studies on analogous sucrose esters reveal:
Molecular dynamics simulations indicate:
Table 4: Conformational Parameters from Structural Analogs
Parameter | Value | Significance |
---|---|---|
Glycosidic bond angle (Φ) | 105° | Determined by pyranose-furanose linkage |
Glycosidic bond angle (Ψ) | –65° | Influenced by exocyclic CH₂OH orientation |
C6-O bond rotation | 120°–240° | Enables ester group reorientation |
Intermolecular spacing | 15–20 Å | Driven by van der Waals contacts of alkyl chains |
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